![molecular formula C5H5N5O B561982 2-Amino-4-cyano-1H-imidazole-5-carboxamide CAS No. 125815-68-1](/img/structure/B561982.png)
2-Amino-4-cyano-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4-cyano-1H-imidazole-5-carboxamide” is a small molecule with the molecular formula C5H5N5O . It is also known as “Aminoimidazole carboxamide” and is currently being investigated for use in the treatment of allergic rhinitis and pediatric indications .
Synthesis Analysis
The synthesis of imidazoles, including “2-Amino-4-cyano-1H-imidazole-5-carboxamide”, has seen recent advances. The process involves the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . A full atom-economical domino method has been developed for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates by transannulation of 5-alkoxyisoxazoles with malononitrile under Fe (ii) catalysis .Molecular Structure Analysis
The molecular structure of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” is characterized by its InChI code: 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) and its SMILES string: NC(=O)C1=C(N)N=CN1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-cyano-1H-imidazole-5-carboxamide” include a molecular weight of 126.12, a melting point of 164-170 degrees Celsius, and a purity of 95%. It is stored at a temperature of 4 degrees Celsius and is in powder form . Its water solubility is 124.0 mg/mL .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Imidazole derivatives, including 2-Amino-4-cyano-1H-imidazole-5-carboxamide, are extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The cyano and amino groups present in the compound contribute to its bioactivity, making it a valuable scaffold in the design of novel anticancer drugs .
Antimicrobial Applications
The imidazole ring is a core structure in many antimicrobial agents. The presence of the cyano and amino substituents enhances the compound’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. This makes 2-Amino-4-cyano-1H-imidazole-5-carboxamide a potential candidate for developing new antibiotics .
Agricultural Chemistry: Fungicides and Herbicides
In agriculture, imidazole derivatives serve as active ingredients in fungicides and herbicides. Their mechanism involves inhibiting the growth of harmful fungi and weeds, protecting crops and improving yield. The structural features of 2-Amino-4-cyano-1H-imidazole-5-carboxamide can be optimized to target specific plant pathogens .
Organic Synthesis: Building Blocks
Imidazole derivatives are pivotal in organic synthesis, serving as building blocks for more complex molecules. The functional groups in 2-Amino-4-cyano-1H-imidazole-5-carboxamide offer multiple sites for reactions, enabling the construction of diverse organic compounds with wide-ranging applications .
Material Science: Ionic Liquids
Imidazoles are key components in the formation of ionic liquids, which are salts in the liquid state at room temperature. These liquids have unique properties like low volatility and high thermal stability, making them suitable for various industrial processes. The compound could be used to synthesize new types of ionic liquids .
Enzyme Inhibition
Imidazole rings mimic the structure of histidine, an amino acid that often acts as an active site in enzymes. Therefore, imidazole derivatives can act as enzyme inhibitors, regulating biological pathways and serving as a tool for studying enzyme mechanisms .
Organometallic Catalysis: N-Heterocyclic Carbenes (NHCs)
2-Amino-4-cyano-1H-imidazole-5-carboxamide can be utilized in the synthesis of NHCs, which are valuable ligands in organometallic catalysis. NHCs facilitate various catalytic reactions, including cross-coupling and hydrogenation, due to their strong σ-donating and π-accepting abilities .
Neuropharmacology: GABA Receptor Modulation
Imidazole derivatives have been explored for their potential to modulate GABA receptors in the brain, which could lead to new treatments for neurological disorders such as anxiety, epilepsy, and insomnia. The specific substituents on the imidazole ring influence the compound’s affinity and efficacy at these receptors .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for treatment development .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.
Biochemical Pathways
Imidazole derivatives are known to affect a diverse range of biological activities, suggesting they may influence multiple biochemical pathways . The downstream effects would depend on the specific pathways affected.
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they could have multiple molecular and cellular effects .
Future Directions
properties
IUPAC Name |
2-amino-4-cyano-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUWIMIPGRPBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652429 |
Source
|
Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyano-1H-imidazole-5-carboxamide | |
CAS RN |
125815-68-1 |
Source
|
Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.